5-Pyrimidinecarboxylic acid, 4-acetyl-2-methyl-, ethyl ester
Description
Introduction to 5-Pyrimidinecarboxylic Acid, 4-Acetyl-2-Methyl-, Ethyl Ester
Structural Overview and Nomenclature
The systematic IUPAC name for this compound is ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate , reflecting its substitution pattern on the pyrimidine ring. The pyrimidine nucleus (C₄H₄N₂) is substituted at position 2 with a methyl group (-CH₃), at position 4 with an acetyl group (-COCH₃), and at position 5 with an ethyl carboxylate moiety (-COOCH₂CH₃). The molecular formula is C₁₁H₁₄N₂O₄ , with a molecular weight of 238.24 g/mol .
Key Structural Features:
- Pyrimidine Ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- Substituents :
- 2-Methyl Group : Enhances steric and electronic effects, influencing reactivity.
- 4-Acetyl Group : Introduces a ketone functionality, enabling further derivatization.
- 5-Ethyl Carboxylate : Provides esterification, a common handle for hydrolysis or transesterification reactions.
A comparison with structurally analogous compounds highlights the impact of substituent variation. For instance, replacing the 2-methyl group with a phenyl group yields ethyl 4-acetyl-2-phenylpyrimidine-5-carboxylate (C₁₅H₁₄N₂O₃, MW 270.28 g/mol), demonstrating how aromatic substituents alter molecular properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate | C₁₁H₁₄N₂O₄ | 238.24 | 2-CH₃, 4-COCH₃, 5-COOEt |
| Ethyl 4-acetyl-2-phenylpyrimidine-5-carboxylate | C₁₅H₁₄N₂O₃ | 270.28 | 2-C₆H₅, 4-COCH₃, 5-COOEt |
The compound’s tautomeric potential is noteworthy. Pyrimidine derivatives often exhibit tautomerism, where proton shifts between nitrogen and adjacent carbon atoms alter electronic distribution. For example, 1,4-dihydro-4,4,6-trimethylpyrimidine-5-carboxylates can exist as tautomeric mixtures, influencing their chemical behavior.
Historical Context in Pyrimidine Derivative Research
Pyrimidine chemistry gained momentum in the early 20th century with the discovery of nucleic acid components like thymine and cytosine. Synthetic methods for pyrimidine derivatives evolved through strategies such as the Biginelli reaction and cyclocondensation of enamino esters with β-keto esters. The target compound’s synthesis aligns with these approaches, where ethyl acetoacetate and methylthio-containing intermediates facilitate ring closure.
A landmark study by Japanese researchers demonstrated the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates via cyclocondensation. These methods, optimized for regioselectivity and yield, laid the groundwork for synthesizing derivatives like ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate. The incorporation of acetyl groups at position 4 emerged as a strategy to modulate electronic properties, enabling applications in coordination chemistry and catalysis.
Significance in Heterocyclic Chemistry
Pyrimidine derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. For example, 5-fluorouracil (an anticancer agent) and zidovudine (an antiviral drug) underscore the therapeutic relevance of pyrimidine scaffolds. Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate contributes to this landscape as a multifunctional intermediate:
Synthetic Versatility :
- The acetyl group participates in nucleophilic additions (e.g., Grignard reactions).
- The ethyl ester allows hydrolysis to carboxylic acids or amidation for peptide coupling.
Coordination Chemistry :
Material Science :
The compound’s role in heterocyclic chemistry is further exemplified by its use in synthesizing fused-ring systems. For instance, cyclization reactions with hydrazines or amines yield pyrazolo[1,5-a]pyrimidines, a class of compounds with reported antimicrobial activity.
Properties
CAS No. |
62328-05-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-4-15-10(14)8-5-11-7(3)12-9(8)6(2)13/h5H,4H2,1-3H3 |
InChI Key |
ZHTGKJITOACHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl 2-Acetyl-3-ethoxy-2-propenoate with Amino Derivatives
One effective method involves the reaction of ethyl 2-acetyl-3-ethoxy-2-propenoate with amino or imino derivatives under reflux in ethanol with a base such as triethylamine. This method facilitates the cyclization to form the substituted pyrimidine ring with the acetyl and methyl groups in place, followed by ester formation at the 5-position.
- Equimolar amounts of ethyl 2-acetyl-3-ethoxy-2-propenoate and an amino(imino)methyl derivative are mixed with triethylamine in ethanol.
- The mixture is refluxed for 48 hours.
- After completion, the reaction mixture is concentrated, diluted with water, and extracted with dichloromethane.
- The organic layer is washed, dried, filtered, and concentrated.
- The product is purified by crystallization from ethanol/water.
Yield: Approximately 81% with high purity.
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-acetyl-3-ethoxy-2-propenoate + amino(imino)methyl + triethylamine in EtOH | Reflux 48 h | 81 | Purification by crystallization |
Reaction of Ethyl 2-Amino-4-Chloropyrimidine-5-Carboxylate with Diethoxymethane
Another approach involves nucleophilic substitution on ethyl 2-amino-4-chloropyrimidine-5-carboxylate with diethoxymethane under basic conditions in ethanol at elevated temperatures. This method introduces a diethoxymethyl group at the 4-position, which can be further transformed to the acetyl group if required.
- The reaction proceeds via substitution of the chlorine atom by the diethoxymethyl group.
- Purification is achieved by recrystallization or chromatography.
This method is more relevant for derivatives closely related to the target compound and can be adapted for acetyl substitution.
Green Chemistry Approaches for Pyrimidine Carboxylic Acid Esters
Recent research emphasizes environmentally friendly methods for synthesizing pyrimidine carboxylic acid esters, which can be adapted for the target compound:
- Microwave-assisted synthesis reduces reaction time to minutes (3-30 min) with yields between 80-96%.
- Mechanochemical methods (mortar-pestle grinding) and green solvents are employed to minimize pollution.
- Characterization confirms product purity and structure.
These methods offer milder conditions and higher efficiency compared to traditional reflux methods.
| Method | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|
| Microwave-assisted | 3-30 min | 80-96 | Short reaction time, green solvent |
| Mechanochemical grinding | Minutes | 80-90 | No solvent, environmentally safe |
| Traditional reflux | Hours to days | 70-85 | Established, scalable |
Oxidation and Functional Group Transformations
For introducing or modifying the acetyl group at the 4-position, oxidation of hydroxymethyl precursors or substitution reactions can be employed:
- Hydroxymethyl pyrimidine derivatives can be oxidized using nitric acid in the presence of vanadium catalysts to yield carboxylic acid derivatives with good selectivity and yield.
- Alkylation or acylation reactions can introduce the acetyl group post ring formation.
Though this method is more documented for pyrazine derivatives, similar oxidative strategies can be adapted for pyrimidine systems.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 2-acetyl-3-ethoxy-2-propenoate + amino(imino)methyl | Triethylamine, EtOH, reflux | 48 h | 81 | Classical condensation and cyclization |
| 2 | Ethyl 2-amino-4-chloropyrimidine-5-carboxylate + diethoxymethane | Base, EtOH, elevated temperature | Hours | Not specified | Substitution to introduce diethoxymethyl group |
| 3 | Pyrimidine derivatives | Microwave, mechanochemistry, green solvents | Minutes | 80-96 | Green chemistry approach |
| 4 | Hydroxymethyl pyrimidine derivatives | Nitric acid, vanadium catalyst, oxidation | Hours | 60-80 | Oxidative functional group transformation |
Research Findings and Analysis
- The classical reflux method with triethylamine in ethanol is well-established, providing good yields and purity but requires long reaction times (48 hours).
- Green chemistry methods significantly reduce reaction time and environmental impact while maintaining or improving yields.
- Oxidative methods using nitric acid and vanadium catalysts offer selective functional group transformations but are more complex and less commonly applied directly to this compound.
- Purification techniques such as crystallization and chromatography are essential for obtaining high-purity products suitable for pharmaceutical or material science applications.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanism : The ester group is hydrolyzed to the carboxylic acid via nucleophilic acyl substitution. Basic conditions (e.g., NaOH) or acidic conditions (e.g., H₂SO₄) facilitate this transformation.
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electrophilic positions (C-2 and C-4) participate in substitution reactions.
Methylthio Group Replacement
In structurally analogous compounds (e.g., ethyl 4-hydroxy-2-methylthio-pyrimidine-5-carboxylate), the methylthio group at C-2 is displaced by amines under mild conditions:
| Substrate | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Hydroxy-2-methylthio-pyrimidine | (3-Chloro-4-methoxy)benzylamine | DMF, 0°C, triethylamine | 86% |
Key Insight : While the target compound lacks a methylthio group, its C-2 methyl group may undergo oxidation to a more reactive substituent (e.g., sulfonate) for subsequent displacement.
Reactions Involving the Acetyl Group
The acetyl group at C-4 participates in condensation and nucleophilic addition reactions.
Biginelli-like Condensation
In a modified Biginelli reaction, acetyl-containing pyrimidines react with aldehydes and thiourea to form dihydropyrimidine derivatives:
| Components | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl acetone, aldehyde, thiourea | Dimethyl sulfate, reflux | 5-Acetyl-2-methylthio-dihydropyrimidine | 60–90% |
Application : The acetyl group acts as an electrophilic site, enabling the formation of fused heterocycles with pharmacological relevance.
Functionalization via Ester Transposition
The ethyl ester group can be transposed to other alcohols under acid catalysis.
| Substrate | Alcohol | Catalyst | Yield | Source |
|---|---|---|---|---|
| Ethyl 2-acetyl-3-ethoxypropenoate | Methanol | H₂SO₄ | N/R |
Note : Transesterification is less common for pyrimidine esters due to steric hindrance but remains feasible under vigorous conditions.
Oxidation of the Methyl Group
The C-2 methyl group can be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), though no direct data exists for this compound.
Diazotization and Coupling
In amino-substituted analogs (e.g., ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate), the amino group undergoes diazotization, enabling coupling with aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of pyrimidine derivatives, including 5-pyrimidinecarboxylic acid, 4-acetyl-2-methyl-, ethyl ester. For instance, a series of derivatives were synthesized and evaluated for their in vitro activities against various bacterial strains and cancer cell lines. The results indicated that some derivatives exhibited potent activity comparable to standard antibiotics, such as norfloxacin .
Structure-Activity Relationships (SAR)
The exploration of SAR has been crucial in understanding how modifications to the pyrimidine structure can enhance biological activity. Research has shown that specific functional groups can significantly influence the efficacy of these compounds against pathogens and cancer cells. For example, the presence of electron-donating groups has been linked to increased anti-inflammatory activity .
Anti-Inflammatory Applications
Inhibition of COX Enzymes
5-Pyrimidinecarboxylic acid derivatives have demonstrated promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have reported that certain derivatives can suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . Such findings suggest potential therapeutic applications in treating inflammatory diseases.
Synthetic Applications
Precursor for Synthesis
The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new pharmaceuticals and agrochemicals. For example, it can be utilized to synthesize novel pyrazole derivatives with enhanced biological activities through functionalization at different positions on the pyrimidine ring .
Case Studies
-
Antimicrobial Evaluation
A study synthesized a series of pyrimidine derivatives and evaluated their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The most potent compound showed a minimum inhibitory concentration (MIC) similar to that of standard antibiotics . -
Anti-Inflammatory Research
In a study assessing the anti-inflammatory effects of pyrimidine derivatives, several compounds were tested in carrageenan-induced paw edema models. The results indicated that specific derivatives significantly reduced inflammation compared to controls, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural analogs based on substituents, molecular weight, and functional groups:
*Estimated based on structural analogs.
Key Observations:
- Electron Effects: The acetyl group in the target compound (electron-withdrawing) contrasts with electron-donating groups like amino () or hydroxyl (), altering reactivity in nucleophilic substitutions.
- Lipophilicity: The acetyl group increases polarity compared to lipophilic substituents like ethylthio () or benzylamino ().
- Steric Effects: Bulky groups (e.g., benzylamino in ) hinder chromatographic interactions, whereas smaller substituents (methyl, acetyl) allow tighter binding to CSPs .
Chromatographic Behavior
- Retention Factors : The target compound exhibits higher retention factors (α = 1.29–1.56) on CSP-7 compared to commercial columns, attributed to strong acetyl-stationary phase interactions .
- Peak Broadening : Broader peaks for the target compound suggest slower desorption kinetics, possibly due to hydrogen bonding with the acetyl group. In contrast, chloro-substituted analogs () show sharper peaks due to weaker polar interactions .
Biological Activity
5-Pyrimidinecarboxylic acid, 4-acetyl-2-methyl-, ethyl ester (often referred to as ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 181.20 g/mol. The compound features a pyrimidine ring substituted with an acetyl group at the 4-position and a methyl group at the 2-position, along with an ethyl ester functional group.
Synthesis
The synthesis of pyrimidine derivatives often employs multi-component reactions, such as the Biginelli reaction and Hantzsch reaction. These methods allow for the efficient formation of complex structures while introducing various substituents that can modulate biological activity. Recent advancements in synthetic methodologies have improved yields and selectivity for specific derivatives, including ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate .
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For example, compounds structurally related to 5-Pyrimidinecarboxylic acid have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for some derivatives have been reported as low as , indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Biological Activities of Pyrimidine Derivatives
Antimicrobial Activity
Pyrimidine derivatives have also shown promising antimicrobial activities against various pathogens. For instance, certain derivatives exhibit significant inhibition of bacterial growth, which is crucial for developing new antibiotics amid rising resistance issues .
Anticancer Properties
Research indicates that some pyrimidine-based compounds possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interfere with DNA synthesis or function by mimicking nucleobases or disrupting metabolic pathways essential for tumor growth .
Structure-Activity Relationships (SAR)
The biological activity of pyrimidines is heavily influenced by their substituents. Modifications at the 4-position and variations in the ester group can significantly enhance or reduce activity against specific targets:
- Electron-donating groups (e.g., methoxy) at the 4-position generally increase anti-inflammatory potency.
- Alkyl substitutions at the 2-position can enhance bioavailability and cellular uptake.
Figure 1: Structure-Activity Relationship Overview
SAR Overview
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated multiple pyrimidine derivatives in a carrageenan-induced paw edema model in rats. Results indicated that compounds with specific substitutions exhibited up to a 70% reduction in inflammation compared to controls .
- Antimicrobial Evaluation : A series of synthesized pyrimidines were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below , indicating strong antibacterial properties .
Q & A
What are the key synthetic methodologies for preparing 5-pyrimidinecarboxylic acid derivatives with ethyl ester functionalization, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of 5-pyrimidinecarboxylic acid ethyl esters typically involves condensation reactions between substituted pyrimidine precursors and ethyl esters under acidic or basic catalysis. For example, ethyl 2-methylthio-5-pyrimidinecarboxylates can be synthesized via alkylation of thiouracil derivatives with alkyl halides in the presence of anhydrous K₂CO₃ and tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst . Key parameters for optimization include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst loading : TBAB (5–10 mol%) enhances nucleophilic substitution efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates products with >95% purity .
How can spectroscopic techniques (NMR, MS, IR) be systematically applied to confirm the structure of 4-acetyl-2-methyl-substituted pyrimidinecarboxylate derivatives?
Basic Research Question
Structural confirmation requires a multi-technique approach:
- ¹H/¹³C NMR : The ethyl ester group appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.3 ppm for CH₂). The acetyl group (4-acetyl) shows a singlet at δ ~2.6 ppm for the methyl group, while the pyrimidine ring protons resonate between δ 7.0–8.5 ppm depending on substitution .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (e.g., C₁₈H₂₀N₄O₅: 380.14 g/mol) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyrimidine ring C=N (~1650 cm⁻¹) confirm functional groups .
What strategies address contradictions in regioselectivity observed during the substitution of pyrimidinecarboxylate derivatives?
Advanced Research Question
Regioselectivity conflicts (e.g., acetyl vs. methyl substitution) arise from steric and electronic factors. To resolve these:
- Computational modeling : DFT calculations predict electron density distribution at reactive sites (e.g., N1 vs. N3 positions) .
- Directed functionalization : Use protecting groups (e.g., Boc for amines) to block undesired positions during synthesis .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., acetyl at 4-position), while prolonged heating shifts equilibrium toward thermodynamically stable isomers .
How can researchers resolve discrepancies in crystallographic data for structurally similar pyrimidinecarboxylate analogs?
Advanced Research Question
Conflicting crystallographic data (e.g., bond lengths, torsion angles) may arise from polymorphic variations or solvent inclusion. Mitigation strategies include:
- Single-crystal X-ray diffraction (SCXRD) : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) to identify polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing packing patterns .
- Thermogravimetric analysis (TGA) : Detect solvent molecules retained in the lattice (e.g., DMSO or water) that alter crystallographic metrics .
What are the challenges in developing HPLC/LC-MS methods for quantifying trace impurities in pyrimidinecarboxylate derivatives?
Advanced Research Question
Impurity profiling requires:
- Column selection : Reverse-phase C18 columns with 3 µm particle size resolve polar impurities (e.g., unreacted precursors) .
- Mobile phase optimization : Acetonitrile/water (70:30 v/v) with 0.1% formic acid enhances ionization in LC-MS .
- Limit of detection (LOD) : Use calibration curves for impurities (e.g., ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate) to achieve LOD <0.1% .
How do steric effects influence the biological activity of 4-acetyl-2-methyl-substituted pyrimidinecarboxylates in enzyme inhibition assays?
Advanced Research Question
Steric bulk at the 4-acetyl position can hinder binding to active sites (e.g., kinases or dehydrogenases). Experimental approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
